2-phenyl-2-(phenylsulfanyl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-phenyl-2-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]acetamide is an organic compound that features a phenyl group, a phenylsulfanyl group, and a pyridin-3-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting acetic anhydride with an appropriate amine under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Phenylsulfanyl Group: The phenylsulfanyl group can be added through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.
Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached via a nucleophilic substitution reaction using pyridine-3-methanol and a suitable electrophile.
Industrial Production Methods
Industrial production of 2-phenyl-2-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]acetamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Substitution: The phenyl and pyridin-3-ylmethyl groups can participate in electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Thiophenol, pyridine-3-methanol, acetic anhydride, aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-phenyl-2-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-phenyl-2-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-2-(phenylsulfanyl)-N-[(pyridin-2-yl)methyl]acetamide
- 2-phenyl-2-(phenylsulfanyl)-N-[(pyridin-4-yl)methyl]acetamide
- 2-phenyl-2-(phenylsulfanyl)-N-[(quinolin-3-yl)methyl]acetamide
Uniqueness
2-phenyl-2-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]acetamide is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its binding affinity and selectivity towards certain biological targets. This structural feature can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C20H18N2OS |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-phenyl-2-phenylsulfanyl-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C20H18N2OS/c23-20(22-15-16-8-7-13-21-14-16)19(17-9-3-1-4-10-17)24-18-11-5-2-6-12-18/h1-14,19H,15H2,(H,22,23) |
InChI Key |
NFJUTOULMNMASO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=CN=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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